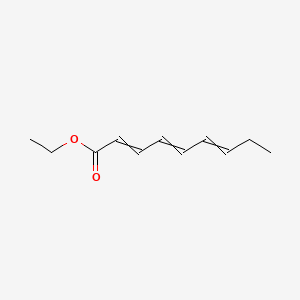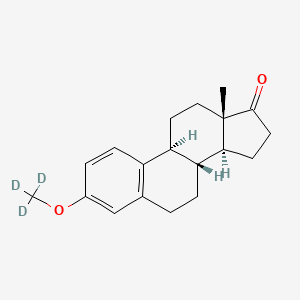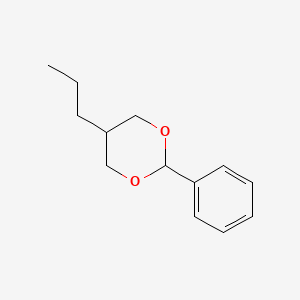
椰油酰基谷氨酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Cocoyl Isethionate (SCI) is a mild soap-free cleansing agent known for its ability to mitigate disruption of skin’s barrier . It is derived from coconut and is regarded as compatible with sensitive skin . It’s an anionic surfactant, meaning a cleansing agent with a negative instead of a positive charge . It is primarily used in soaps, cleansers, shampoos, and cleansing products due to its surfactant abilities .
Synthesis Analysis
The synthesis method of Sodium Cocoyl Isethionate takes coconut oil acid and hydroxyethyl sodium sulfonate as raw materials . A novel catalyst, which has both catalytic function and solvent function, is added . This method solves the problems of large viscosity, difficult mass transfer, low yield, and the like in the later stage of esterification reaction .Molecular Structure Analysis
Sodium Cocoyl Isethionate is a fine white powder that’s derived from coconut oil . It’s a sodium salt that’s known to be gentle on the skin . The process of creating it includes mixing a natural sulfonic acid called isethionic acid with the fatty acids that naturally occur in coconut oil .Chemical Reactions Analysis
Sodium Cocoyl Isethionate is prepared via the following reaction: sodium isethionate is reacted with either the fatty acid mixture from coconut oil or the corresponding chlorides to form Sodium Cocoyl Isethionate .Physical and Chemical Properties Analysis
Sodium Cocoyl Isethionate is a fine white powder with a mild odor . It is stable at a pH of 6-8 and hydrolyzes outside of this pH range . It is soluble in warm water .科学研究应用
化妆品和个人护理产品
椰油酰基谷氨酸钠在化妆品行业中被广泛使用,因为它具有优异的去污能力、高起泡能力和对皮肤的温和性 . 它主要用作各种化妆品的表面活性剂和清洁剂 .
浴皂和洗涤剂
椰油酰基谷氨酸钠通常用于浴皂和洗涤剂的配制 . 它提供丰富且奢华的泡沫,并使皮肤感觉柔软清洁 .
护发产品
在护发产品中,椰油酰基谷氨酸钠以其优异的起泡和清洁性能而著称 . 它可以帮助去除头发和头皮上的污垢和多余油脂,而不会剥夺天然油脂,使头发清洁、柔软易于打理 .
皮肤清洁制剂
椰油酰基谷氨酸钠用于皮肤清洁制剂,因为它温和且易于冲洗 . 它对皮肤温和,不会引起刺激或干燥,使其适合用于针对敏感皮肤的产品 .
胶束形成
作用机制
- Role : It lowers the surface tension of water, making the cleanser easier to spread during washing. By bonding with both water and oil, it helps remove dirt, oil, and makeup from the skin .
- Resulting Changes : The micelles trap oil and dirt, preventing them from redepositing on the skin. When rinsed, these micelles carry away impurities, leaving the skin clean .
- Influence of Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
未来方向
Sodium Cocoyl Isethionate provides skincare benefits and serves as a fantastic alternative to harsher, drying cleansers (like sulfates) . It is great for all skin types, particularly those with sensitive or dry skin since it’s not as harsh as other surfactants . It can be used daily, but should be used twice at most for hair care, cleansing, and body products .
生化分析
Biochemical Properties
Sodium Cocoyl Isethionate functions as a surfactant, which reduces the surface tension of a liquid, making it an excellent component for both cleansing and hair conditioning . It interacts with both oil and water, allowing them to mix, which is crucial in the removal of dirt and oil from the skin and hair .
Cellular Effects
Sodium Cocoyl Isethionate has a significant impact on various types of cells, particularly skin cells. It is known for creating a rich lather that does not dry out or irritate the skin upon application . It effectively removes dirt, oil, and makeup residue from the skin, safeguarding the natural moisture barrier and preserving hydration levels .
Molecular Mechanism
The molecular mechanism of Sodium Cocoyl Isethionate involves its ability to mix with oils to lift dirt off the face, helping to rinse away any residue leftover from the day . It is a gentle surfactant, so it has a reduced risk of skin irritation .
Temporal Effects in Laboratory Settings
It is known to be stable in a pH range of 6-8 .
Dosage Effects in Animal Models
There is limited information available on the effects of Sodium Cocoyl Isethionate at different dosages in animal models. It has been found to be slightly to practically non-toxic, with an oral LD50 of 4330mg/kg for rats .
Metabolic Pathways
It is known that Sodium Cocoyl Isethionate is derived from the fatty acids found in isethionic acid and coconut oil .
Transport and Distribution
Sodium Cocoyl Isethionate is a surfactant, which means it can reduce the surface tension of a liquid, allowing it to mix with both oil and water . This property allows it to be distributed within cells and tissues, where it can interact with both hydrophilic and hydrophobic molecules.
Subcellular Localization
As a surfactant, it is likely to be found wherever there are cell membranes, as these structures contain both hydrophilic and hydrophobic regions .
属性
IUPAC Name |
sodium;2-butanoyloxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCVLBWWXVCEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
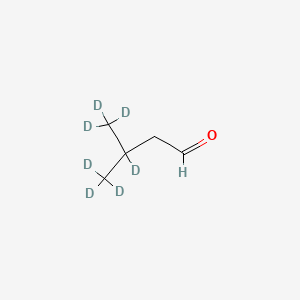

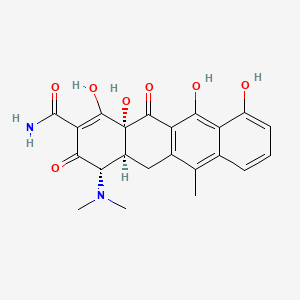

![5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one](/img/structure/B590949.png)
